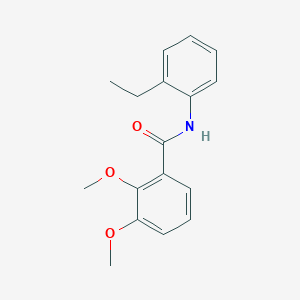![molecular formula C16H15NO5 B5886626 Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B5886626.png)
Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- is a derivative of vanillin, known for its aromatic properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- typically involves the reaction of isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride. The reaction is carried out at 25°C for 4 hours, resulting in an off-white solid powder with a purity of 99.9% and a yield of 96.1% .
Análisis De Reacciones Químicas
Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is investigated for its potential role in neuroinflammatory diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacturing of diagnostic assays and other chemical products
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]- can be compared with other similar compounds such as:
3-Ethoxy-4-methoxybenzaldehyde: Another derivative of vanillin, used in similar applications.
4-Methoxybenzaldehyde: Known for its use in flavoring and fragrance industries.
4-Ethoxybenzaldehyde: Utilized in the synthesis of various chemical intermediates
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-.
Propiedades
IUPAC Name |
3-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPYDFKIGWQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)


![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)



